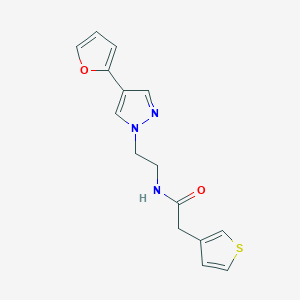![molecular formula C21H18N4O4S2 B2378303 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoéthyl)thiazol-2-yl)-3,4-diméthoxybenzamide CAS No. 1005295-16-8](/img/structure/B2378303.png)
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoéthyl)thiazol-2-yl)-3,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H18N4O4S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de benzothiazole, y compris le composé en question, ont attiré l’attention en raison de leur potentiel en tant qu’agents anticancéreux. Les chercheurs ont exploré leur capacité à inhiber la croissance tumorale et les métastases. Ces composés interfèrent souvent avec les processus cellulaires, tels que la réplication de l’ADN ou la synthèse des protéines, conduisant à l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses .
Propriétés antifongiques
Les composés à base de thiazole, y compris celui mentionné, ont démontré une activité antifongique. Ils peuvent inhiber la croissance des agents pathogènes fongiques en perturbant les processus cellulaires essentiels. Ces propriétés font d’eux des candidats prometteurs pour le développement de nouveaux médicaments antifongiques .
Effets antioxydants
La structure du composé suggère des propriétés antioxydantes potentielles. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des dommages causés par les radicaux libres. L’étude de sa capacité antioxydante pourrait mener à des applications dans les compléments alimentaires ou les aliments fonctionnels .
Potentiel anti-inflammatoire
Les dérivés de thiazole ont été étudiés pour leurs effets anti-inflammatoires. En modulant les voies inflammatoires, ils peuvent contribuer à la gestion des affections inflammatoires chroniques. Des recherches supplémentaires sont nécessaires pour explorer leur efficacité et leur sécurité .
Activité antibactérienne
Bien que moins explorés, les dérivés de benzothiazole ont montré une activité antibactérienne contre certaines souches bactériennes. L’étude de leur mécanisme d’action et de leur spécificité pourrait contribuer au développement de nouveaux antibiotiques .
Propriétés photosensibilisantes
Certaines molécules à base de thiazole présentent des propriétés photosensibilisantes. Ces molécules peuvent absorber l’énergie lumineuse et la transférer aux molécules voisines, ce qui est potentiellement utile en photothérapie dynamique pour le cancer ou d’autres maladies .
Mécanisme D'action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
By inhibiting COX-1 and COX-2, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, as prostaglandins are responsible for symptoms such as pain, swelling, and fever.
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to a reduction in the symptoms of inflammation . This includes a decrease in pain, swelling, and fever.
Propriétés
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-28-15-8-7-12(9-16(15)29-2)19(27)25-20-22-13(11-30-20)10-18(26)24-21-23-14-5-3-4-6-17(14)31-21/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMBEISMVJPESR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)
![1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine](/img/structure/B2378225.png)
![2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2378226.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one](/img/structure/B2378228.png)

![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2378232.png)
![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)
